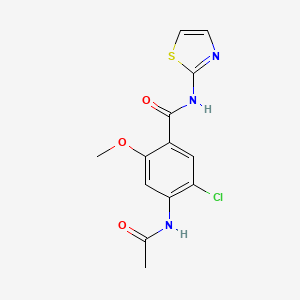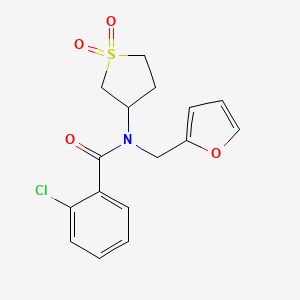![molecular formula C23H23N3O2 B4392881 N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4392881.png)
N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide
説明
N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (18 kDa) (TSPO). It is a promising tool for imaging neuroinflammation and neurodegeneration, and has potential therapeutic applications in various neurological disorders.
作用機序
The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide activity, which in turn affects mitochondrial function, oxidative stress, and inflammation. N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide is involved in the transport of cholesterol into mitochondria for steroid synthesis, as well as the regulation of mitochondrial permeability transition pore (mPTP) opening, which can lead to mitochondrial dysfunction and cell death. N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide ligands like DPA-714 can modulate N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide activity, leading to changes in mitochondrial function, oxidative stress, and inflammation.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation in activated microglia and astrocytes, as well as improve mitochondrial function and energy metabolism. DPA-714 has also been shown to enhance neurogenesis and improve cognitive function in animal models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are still under investigation.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments. It is a highly selective and specific ligand for N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide, allowing for accurate imaging of N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide expression in vivo. It has good pharmacokinetic properties, such as high brain uptake and rapid clearance from non-target tissues. DPA-714 is also relatively easy to synthesize and purify. However, there are also some limitations to using DPA-714 in lab experiments. It has a short half-life, which can limit the duration of imaging studies. It is also not suitable for longitudinal studies, as repeated administration can lead to N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide downregulation and reduced ligand binding.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One direction is to further investigate the mechanisms underlying the biochemical and physiological effects of DPA-714, such as its effects on mitochondrial function, oxidative stress, and inflammation. Another direction is to explore the potential therapeutic applications of DPA-714 in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DPA-714 may have neuroprotective and neurorestorative effects that could be harnessed for therapeutic purposes. Additionally, there is a need for the development of new N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide ligands with longer half-lives and improved pharmacokinetic properties for longitudinal imaging studies.
科学的研究の応用
DPA-714 is widely used in scientific research as a N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide ligand for imaging neuroinflammation and neurodegeneration. N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide is a mitochondrial protein that is upregulated in activated microglia and astrocytes in response to various pathological stimuli, such as neuroinflammation and neurodegeneration. DPA-714 binds to N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide with high affinity and specificity, allowing for non-invasive imaging of N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) techniques. DPA-714 PET imaging has been used to study neuroinflammation and neurodegeneration in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-14-7-8-15-24-20)25-16-9-17-26-23(28)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,21H,9,16-17H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRQXVNZZFZSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



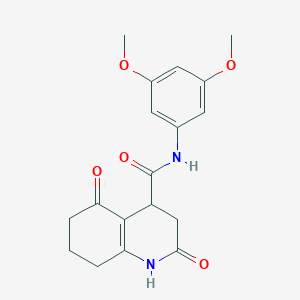
![2-(5-bromo-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4392819.png)
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)
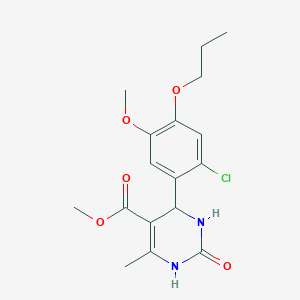
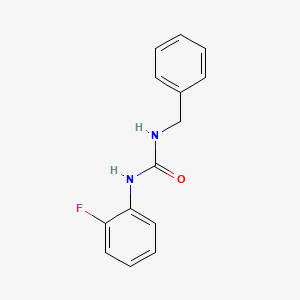
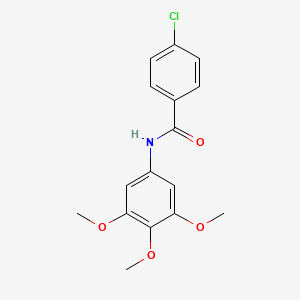
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
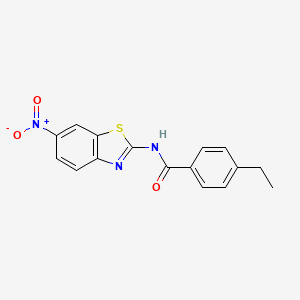
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
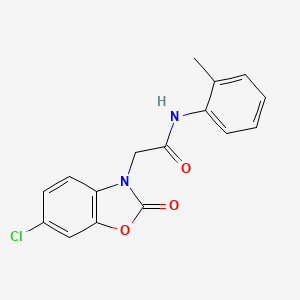
![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)
![(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392879.png)
